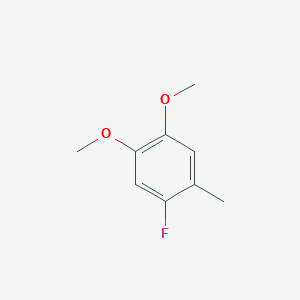

1-Fluoro-4,5-dimethoxy-2-methylbenzene

説明

1-Fluoro-4,5-dimethoxy-2-methylbenzene (CAS: 1224431-55-3, molecular formula: C₉H₁₁FO₂, molecular weight: 170.18) is a fluorinated aromatic compound featuring a methyl group at the 2-position and methoxy substituents at the 4- and 5-positions. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals . Its synthesis often involves halogenation or substitution reactions on pre-functionalized benzene derivatives, as demonstrated in the preparation of nitro- or bromo-analogs .

特性

IUPAC Name |

1-fluoro-4,5-dimethoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-6-4-8(11-2)9(12-3)5-7(6)10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVLJBZGNWJJOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Fluoro-4,5-dimethoxy-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions

Methoxylation: Methoxy groups can be introduced using methanol in the presence of a strong acid like sulfuric acid.

Methylation: The methyl group can be introduced using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of 1-Fluoro-4,5-dimethoxy-2-methylbenzene would likely involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions: 1-Fluoro-4,5-dimethoxy-2-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of substituted aromatic compounds.

科学的研究の応用

1-Fluoro-4,5-dimethoxy-2-methylbenzene has various applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-Fluoro-4,5-dimethoxy-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The fluorine atom and methoxy groups influence the electron density of the benzene ring, making it more reactive towards electrophiles. The pathways involved include the formation of a sigma complex intermediate, followed by the removal of a proton to restore aromaticity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

a. 1-Bromo-4,5-dimethoxy-2-methylbenzene (CAS: 52806-46-9)

- Structure : Bromine replaces fluorine at the 1-position.

- Molecular Weight : 231.09 (vs. 170.18 for the fluoro-analog).

- Applications : Used as a pharmaceutical impurity (e.g., Pinaverium Bromide Impurity 19) .

- Reactivity : Bromine’s larger atomic radius and lower electronegativity compared to fluorine reduce electrophilicity, slowing nucleophilic substitution reactions. This makes bromo-analogs less reactive in cross-coupling reactions but more stable under harsh conditions .

b. 1-Chloro-4,5-dimethoxy-2-methylbenzene

- Hypothetical Comparison: Chlorine’s intermediate electronegativity and size between F and Br would balance reactivity and stability. No direct evidence is available in the provided sources, but chlorine analogs are typically more reactive than bromo- but less than fluoro-derivatives.

Nitro-Substituted Derivatives

a. 1-Fluoro-4,5-dimethoxy-2-nitrobenzene

- Synthesis : Produced via nitration of 4-fluoroveratrole (54% yield) .

- Applications : Key intermediate in the synthesis of cardioprotective agents (e.g., TAB analogs) .

- Reactivity : The nitro group enhances electrophilicity, facilitating reduction to amines (e.g., 5-fluorobenzene-1,2-diamine) for benzimidazole synthesis .

b. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene

- Structural Difference : Nitro and methoxy groups at alternate positions (2,5 vs. 4,5).

- Impact : Altered electronic distribution affects regioselectivity in further functionalization, as seen in benzimidazole synthesis pathways .

Fluorinated Allyl-Substituted Analogs

a. 1-Fluoro-4,5-dimethoxy-2-(3,3-difluoro-2-propenyl)benzene

b. 1-Fluoro-4,5-dimethoxy-2-(3-fluoro-2-propenyl)benzene

- Synthesis : Fluorine atoms introduced on the allyl side chain to block enzymatic hydroxylation .

- Bioactivity : Both compounds exhibit strong attraction to male oriental fruit flies (Bactrocera dorsalis) in lab settings but poor field efficacy due to rapid degradation .

- Drawbacks : Complex synthesis and high production costs limit practical use compared to simpler methyl- or nitro-substituted analogs .

Data Tables

Table 1: Key Physical and Chemical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|---|

| 1-Fluoro-4,5-dimethoxy-2-methylbenzene | 1224431-55-3 | C₉H₁₁FO₂ | 170.18 | Pharmaceutical intermediates |

| 1-Bromo-4,5-dimethoxy-2-methylbenzene | 52806-46-9 | C₉H₁₁BrO₂ | 231.09 | Drug impurity reference |

| 1-Fluoro-4,5-dimethoxy-2-nitrobenzene | N/A | C₈H₇FNO₄ | 200.15 | Benzimidazole precursor |

Table 2: Reaction Yields and Conditions

| Compound | Synthesis Method | Yield | Key Reference |

|---|---|---|---|

| 1-Fluoro-4,5-dimethoxy-2-nitrobenzene | Nitration of 4-fluoroveratrole | 54% | |

| 5-fluorobenzene-1,2-diamine | SnCl₂ reduction of nitro analog | 60–70% |

生物活性

1-Fluoro-4,5-dimethoxy-2-methylbenzene, also known by its CAS number 29901-85-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

1-Fluoro-4,5-dimethoxy-2-methylbenzene is characterized by the following properties:

- Molecular Formula : C10H13F O2

- Molecular Weight : 184.21 g/mol

- Structure : Contains a fluorine atom and two methoxy groups on a methyl-substituted benzene ring.

Mechanisms of Biological Activity

The biological activity of 1-Fluoro-4,5-dimethoxy-2-methylbenzene can be attributed to its structural features that influence its interaction with biological targets. The presence of the fluorine atom and methoxy groups enhances lipophilicity and modulates electronic properties, which can affect binding affinity to various enzymes and receptors.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance:

- α-Glucosidase Inhibition : Compounds with similar structures have shown significant inhibitory effects against α-glucosidase, which is crucial for managing diabetes. The IC50 values for related compounds range from 5.30 µM to 37.62 µM, indicating varying degrees of potency depending on the substituents present on the benzene ring .

Study on Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of methoxy-substituted benzene derivatives, including 1-Fluoro-4,5-dimethoxy-2-methylbenzene. The results indicated that these compounds could significantly reduce inflammation markers in vitro and in vivo models.

- Mechanism : The compounds were found to downregulate pro-inflammatory cytokines such as IL-6 and IL-23 in macrophages, suggesting a potential therapeutic application in treating inflammatory diseases .

Anticancer Potential

Another research effort focused on the anticancer properties of similar fluorinated compounds. It was observed that certain derivatives could induce apoptosis in cancer cell lines (e.g., MDA-MB-231) through dual-target inhibition mechanisms.

- Findings : The study reported that these compounds could inhibit cell proliferation with IC50 values ranging from 180 nM to 230 nM against specific targets like BRD4 and CK2 .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of selected compounds related to 1-Fluoro-4,5-dimethoxy-2-methylbenzene:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| 1-Fluoro-2-methoxy-4-methylbenzene | 15.36 | α-Glucosidase Inhibition |

| 1-Fluoro-4-methoxy-2-methylbenzene | 17.28 | α-Glucosidase Inhibition |

| 1-Fluoro-4,5-dimethoxy-2-methylbenzene | TBD | Anti-inflammatory/Anticancer potential |

| 1-Methoxy-4-methylbenzene | 7.34 | Potent Inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。